Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate
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Overview
Description
Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate is a complex organic compound that features a sulfanium ion bonded to biphenyl and methylphenyl groups, with a methanesulfonate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate typically involves the reaction of [1,1’-biphenyl]-4-yl and 4-methylphenyl with a sulfanium ion source under controlled conditions. The reaction is often carried out in an organic solvent such as diethyl ether, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The biphenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted biphenyl or methylphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Disulfide, bis(4-methylphenyl): This compound has a similar structure but lacks the sulfanium ion and methanesulfonate counterion.
Uniqueness
Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate is unique due to its combination of biphenyl and methylphenyl groups with a sulfanium ion and methanesulfonate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
91815-49-5 |
---|---|
Molecular Formula |
C32H28O3S2 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
methanesulfonate;(4-methylphenyl)-bis(4-phenylphenyl)sulfanium |
InChI |
InChI=1S/C31H25S.CH4O3S/c1-24-12-18-29(19-13-24)32(30-20-14-27(15-21-30)25-8-4-2-5-9-25)31-22-16-28(17-23-31)26-10-6-3-7-11-26;1-5(2,3)4/h2-23H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ATZCRMBOKDWPEE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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